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Compound of Interest

3,5-Dimethyl-4-methoxybenzoic
Compound Name: d
aci

Cat. No.: B181661

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethyl-4-methoxybenzoic acid. Due to the limited availability of experimentally derived
spectra in public databases, this guide combines available experimental data with predicted
spectroscopic information to offer a valuable resource for the identification and characterization
of this compound. The methodologies presented are based on established protocols for similar
aromatic carboxylic acids.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 3,5-
Dimethyl-4-methoxybenzoic acid.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of 3,5-Dimethyl-4-methoxybenzoic acid has
been reported.[1] The key absorption bands are indicative of its functional groups.
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Wavenumber (cm—?) Assignment Functional Group
2950-3100 (broad) O-H stretch Carboxylic Acid
1680-1710 C=0 stretch Carboxylic Acid
~2960, 2870 C-H stretch Methyl groups
~1600, ~1460 C=C stretch Aromatic ring
~1250 C-O stretch Aryl ether

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Due to the absence of published experimental NMR spectra for 3,5-Dimethyl-4-

methoxybenzoic acid, the following tables present predicted *H and 3C NMR chemical shifts.

These predictions are based on computational models and analysis of structurally similar

compounds.

1H NMR (Predicted)

Chemical Shift e . .
Multiplicity Integration Assignment
(ppm)
~12.0-13.0 Singlet 1H COOH
~7.7 Singlet 2H Aromatic C-H
~3.7 Singlet 3H OCHs
~2.3 Singlet 6H Ar-CHs
13C NMR (Predicted)
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Chemical Shift (ppm) Assignment
~172 C=0

~160 Aromatic C-O
~138 Aromatic C-CHs
~130 Aromatic C-H
~125 Aromatic C-COOH
~60 OCHs

~20 Ar-CHs

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of 3,5-Dimethyl-4-methoxybenzoic acid is expected to show a

molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment
180 [M]* (Molecular lon)
165 [M - CHs]*

163 [M - OH]*

137 [M - COOH]*

122 [M - COOH - CHsJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

3,5-Dimethyl-4-methoxybenzoic acid, based on standard laboratory practices for similar

compounds.

Infrared (IR) Spectroscopy

Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy
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e Sample Preparation: A small amount of the solid 3,5-Dimethyl-4-methoxybenzoic acid is
finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The KBR pellet is placed in the sample holder of an FTIR spectrometer.
The spectrum is typically recorded over the range of 4000 to 400 cm~1. A background
spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: *H and 3C NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3,5-Dimethyl-4-methoxybenzoic acid is
dissolved in a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).

e 1H NMR Data Acquisition: The *H NMR spectrum is acquired on a 300 or 500 MHz
spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number
of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Data Acquisition: The 3C NMR spectrum is acquired on the same instrument,
typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a
larger number of scans is required due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)

Methodology: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

¢ lonization: The sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
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analyzer).

+ Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 3,5-Dimethyl-4-methoxybenzoic acid.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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